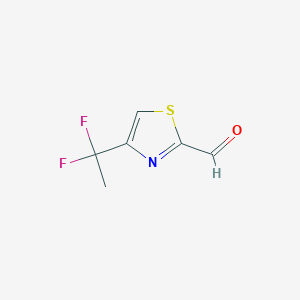
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient reagents and catalysts can be employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-methanol.
Substitution: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-thiol or 4-(1,1-Difluoroethyl)-1,3-thiazole-2-amine.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethyl group can influence the electronic properties of the thiazole ring, affecting its reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1-difluoroethyl)benzene: Similar in having a difluoroethyl group but differs in the aromatic ring structure.
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde group.
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is unique due to the combination of the thiazole ring, difluoroethyl group, and aldehyde functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C6H5F2NOS |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3 |
InChI Key |
ZWQMSAWZPWOZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















